Nervonic Acid-d45 Nervonic Acid-d45
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205442
InChI:
SMILES:
Molecular Formula: C₂₄H₃D₄₃O₂
Molecular Weight: 409.89

Nervonic Acid-d45

CAS No.:

Cat. No.: VC0205442

Molecular Formula: C₂₄H₃D₄₃O₂

Molecular Weight: 409.89

* For research use only. Not for human or veterinary use.

Nervonic Acid-d45 -

Specification

Molecular Formula C₂₄H₃D₄₃O₂
Molecular Weight 409.89

Introduction

PropertyValueSource
Molecular FormulaC24H46O2 (with 45 H atoms replaced by D)
Molecular Weight409.9 g/mol
IUPAC Name(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-tritetracontadeuteriotetracos-15-enoic acid
InChIKeyGWHCXVQVJPWHRF-HIPOXWJBSA-N
Creation Date in PubChem2023-12-01
Last Modified in PubChem2025-03-08

The SMILES notation for Nervonic Acid-d45 reflects its complex deuteration pattern: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O . The systematic replacement of hydrogen with deuterium creates a compound with distinctive spectroscopic properties while maintaining similar chemical reactivity to the non-deuterated analogue.

Structural Comparison with Regular Nervonic Acid

Molecular Architecture

Regular nervonic acid (cis-24:1n-9) is a 24-carbon monounsaturated omega-9 fatty acid with a cis double bond at the 15th carbon position. It belongs to the class of organic compounds known as very long-chain fatty acids, which contain at least 22 carbon atoms in their aliphatic tail . The structural relationship between regular nervonic acid and Nervonic Acid-d45 provides important context for understanding the deuterated compound's properties.

Table 2: Comparative Analysis of Nervonic Acid-d45 and Regular Nervonic Acid

PropertyNervonic Acid-d45Regular Nervonic AcidSource
Molecular FormulaC24H46O2 (with 45 D)C24H46O2 ,
Molecular Weight409.9 g/mol366.62 g/mol ,
Double Bond Positioncis-15cis-15 ,
ClassificationDeuterated very long-chain fatty acidVery long-chain fatty acid
Natural OccurrenceSynthetic compoundHuman milk, brain tissue

Effects of Deuteration

The deuteration of nervonic acid introduces several significant changes to the molecule's properties:

  • Increased molecular weight (409.9 g/mol versus 366.62 g/mol for regular nervonic acid)

  • Altered isotopic distribution pattern observable in mass spectrometry

  • Changed spin properties in nuclear magnetic resonance (NMR) spectroscopy

  • Slightly stronger carbon-deuterium bonds compared to carbon-hydrogen bonds

  • Potential minor changes in physicochemical properties due to the kinetic isotope effect

These alterations make Nervonic Acid-d45 particularly valuable in analytical applications where isotopic labeling can facilitate the tracking and quantification of nervonic acid in complex biological matrices.

Synthesis Methods for Deuterated Compounds

General Deuteration Approaches

While the specific synthesis pathway for Nervonic Acid-d45 is not detailed in the available search results, the production of deuterated fatty acids typically employs several established methodologies. These approaches can be inferred from general deuteration techniques referenced in the literature.

Deuterated compounds can be synthesized through various methods, including:

  • Catalytic H/D exchange reactions using deuterium oxide (D₂O)

  • Reduction of deuterated precursors

  • Chemical synthesis from deuterated building blocks

The search results suggest that a catalytic exchange approach might be employed, similar to those used for other deuterated compounds. This typically involves the use of metal catalysts such as palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) in deuterium oxide/solvent mixtures under controlled conditions .

Technical Considerations

The deuteration procedure likely requires specialized equipment such as a stainless-steel reactor capable of withstanding elevated temperatures and pressures. A typical protocol might involve:

  • Mixing the non-deuterated nervonic acid with appropriate catalysts

  • Combining with deuterium oxide (D₂O) and a co-solvent like 2-propanol

  • Removing oxygen through vacuum degassing

  • Heating the mixture to temperatures around 180°C for extended periods (e.g., 48 hours)

  • Purification through filtration and additional steps to isolate the deuterated product

The high degree of deuteration (45 deuterium atoms) suggests an optimized process designed to achieve extensive hydrogen-deuterium exchange throughout the molecular structure, with the exception of the double bond position.

Research Applications of Nervonic Acid-d45

Analytical Chemistry Applications

Nervonic Acid-d45 serves crucial functions in analytical chemistry, particularly:

  • Internal Standard: As a stable isotope-labeled analog, Nervonic Acid-d45 can function as an internal standard in mass spectrometry-based quantification of nervonic acid in biological samples, providing accurate concentration measurements without matrix effects.

  • Tracer Compound: The deuterium labeling enables researchers to track the metabolic fate of nervonic acid in complex biological systems without using radioactive isotopes.

  • Method Development: The compound facilitates the development and validation of analytical methods for lipid profiling, particularly for very long-chain fatty acids.

Therapeutic Relevance Based on Nervonic Acid Research

Effects on Very Long-Chain Fatty Acid Metabolism

Research on non-deuterated nervonic acid has demonstrated promising effects on very long-chain fatty acid (VLCFA) metabolism, particularly in the context of adrenoleukodystrophy (ALD), a genetic disorder affecting the nervous system and adrenal glands.

Table 3: Effects of Nervonic Acid on VLCFA Accumulation in ALD Cell Lines

Cell LineParameter MeasuredEffect of Nervonic AcidConcentration DependencySource
ALD (cALD)C26:0 levelsSignificant decreaseConcentration-dependent
ALD (AMN)C26:0 levelsSignificant decreaseStrong concentration-dependent
Normal fibroblastsC26:0 levelsNo significant changeNot applicable
ALD cellsC26:0-ceramidesDecreased levelsConcentration-dependent
ALD cellsC26:0-sphingomyelinDecreased levelsConcentration-dependent
ALD cellsC26:0-LPCDecreased levelsHigher concentration (50 μM) required

These findings indicate that nervonic acid can reverse the accumulation of C26:0 and other VLCFAs in ALD cell lines, suggesting potential therapeutic applications for this fatty acid or its derivatives, potentially including Nervonic Acid-d45 .

Analytical Characterization Techniques

Spectroscopic Identification Methods

The accurate identification and characterization of Nervonic Acid-d45 requires specialized analytical techniques that can detect and quantify deuterium incorporation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²H NMR provides direct confirmation of deuterium positioning within the molecule, while ¹³C NMR shows characteristic shifts due to isotope effects.

  • Mass Spectrometry: The molecular ion peak and fragmentation pattern of Nervonic Acid-d45 show a distinctive isotopic distribution reflecting the extensive deuteration, with a molecular weight approximately 43-45 Da higher than regular nervonic acid.

  • Infrared Spectroscopy: C-D stretching vibrations occur at lower frequencies compared to C-H stretching, providing a spectroscopic fingerprint of deuteration.

Chromatographic Analysis

Chromatographic techniques are essential for the isolation, purification, and quantification of Nervonic Acid-d45:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization (typically to methyl esters), GC-MS allows for sensitive detection and quantification based on distinctive mass spectral patterns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables direct analysis without derivatization, particularly useful for tracking the compound in biological matrices.

  • High-Performance Liquid Chromatography (HPLC): With appropriate detectors, HPLC provides a means for purification and purity assessment.

The combination of these analytical approaches ensures the accurate characterization of Nervonic Acid-d45, confirming both its chemical identity and the extent of deuterium incorporation.

Future Research Directions

Expanded Therapeutic Investigations

Future research on Nervonic Acid-d45 could explore several promising directions:

  • Pharmacokinetic Studies: Leveraging the isotopic labeling to track the absorption, distribution, metabolism, and excretion of nervonic acid in various experimental models.

  • Comparative Efficacy: Investigating whether Nervonic Acid-d45 exhibits the same therapeutic benefits as regular nervonic acid in conditions like ALD, including its effects on VLCFA accumulation and oxidative stress protection.

  • Synergistic Approaches: Exploring potential combinatorial therapies involving Nervonic Acid-d45 and other compounds that target different aspects of diseases involving abnormal lipid metabolism.

Advanced Analytical Applications

Continued development of analytical methodologies using Nervonic Acid-d45 could facilitate:

  • Improved Quantification: Development of more sensitive and specific methods for nervonic acid quantification in complex biological matrices.

  • Metabolomic Profiling: Integration into comprehensive lipidomic and metabolomic analyses to better understand lipid metabolism in health and disease.

  • Biomarker Discovery: Utilization in research aimed at identifying biomarkers for conditions involving altered nervonic acid metabolism, such as demyelinating disorders.

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